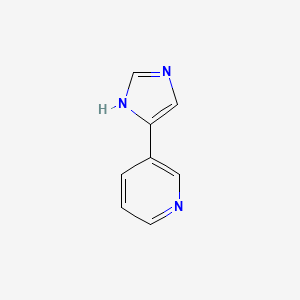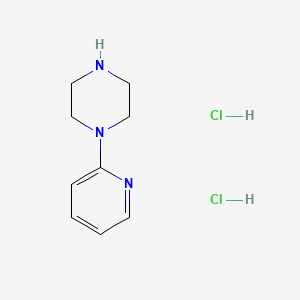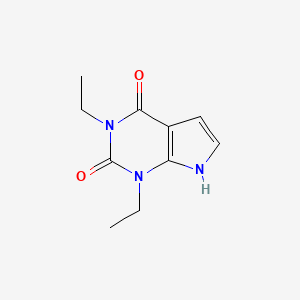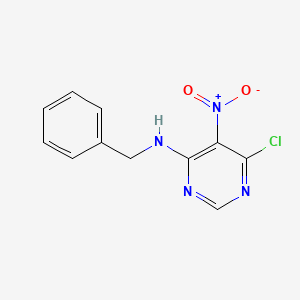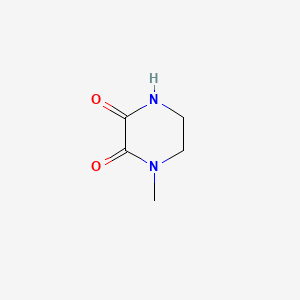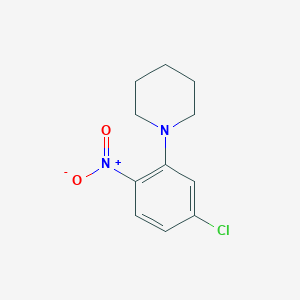
1-(5-Chloro-2-nitrophenyl)piperidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the formation of stable hydrogen-bonded complexes, as seen in the case of piperidine-3-carboxylic acid forming a complex with dichloro-nitrophenol . Another example is the synthesis of a side product in the synthesis of an anti-tuberculosis drug candidate, where a piperidinyl methanone is formed . These methods suggest that the synthesis of "1-(5-Chloro-2-nitrophenyl)piperidine" could involve similar complexation and condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(5-Chloro-2-nitrophenyl)piperidine" often features significant hydrogen bonding and electrostatic interactions. For instance, the crystal structure of a piperidineacetic acid complex is stabilized by hydrogen bonds and electrostatic interactions . Similarly, the molecular structure of a piperidinol compound shows a chair conformation and coplanarity between the piperidinol moiety and the nitrophenyl ring system . These findings suggest that "1-(5-Chloro-2-nitrophenyl)piperidine" may also exhibit a specific conformation and intermolecular interactions that stabilize its structure.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can lead to the formation of various complexes and side products. For example, the reaction of piperidine with benzenesulfonyl chloride under controlled conditions leads to the formation of sulfonamide derivatives . Additionally, the condensation of piperidinyl alcohols with sulfonyl chlorides results in the synthesis of compounds with potential pharmacological activities . These reactions indicate that "1-(5-Chloro-2-nitrophenyl)piperidine" could participate in similar chemical processes, potentially leading to a variety of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the crystal packing of a piperazine derivative is stabilized by weak intermolecular hydrogen bonds and C-H...pi interactions . The bioactivity of sulfonamide derivatives of piperidine is also noteworthy, with some compounds showing significant activity against enzymes like butyrylcholinesterase . These observations suggest that "1-(5-Chloro-2-nitrophenyl)piperidine" may have distinct physical properties and biological activities depending on its molecular interactions and the presence of functional groups.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-chloro-2-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-4-5-10(14(15)16)11(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVDYRBCOYNKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389170 | |
| Record name | 1-(5-chloro-2-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-nitrophenyl)piperidine | |
CAS RN |
53013-43-7 | |
| Record name | 1-(5-chloro-2-nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)
